molecular formula C16H18N2O B2395522 N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide CAS No. 1252125-36-2

N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2395522
CAS No.: 1252125-36-2
M. Wt: 254.333
InChI Key: DPBPRSLELIBHHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide can be achieved through several methods. One common approach involves the treatment of benzylamine with methyl cyanoacetate under solvent-free conditions at room temperature . Another method includes the use of ethyl cyanoacetate with benzylamine, followed by stirring at 70°C for 6 hours and then at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include various heterocyclic compounds, amines, alcohols, and carboxylic acids .

Scientific Research Applications

N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attacks that lead to the formation of new bonds and compounds. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-cyanoacetamide
  • N-methylcyclohex-3-ene-1-carboxamide
  • N-phenylcyclohex-3-ene-1-carboxamide

Uniqueness

N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide is unique due to its combination of a benzyl group, a cyano group, and a cyclohexene ring. This structure provides a balance of reactivity and stability, making it suitable for various chemical transformations and applications .

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c17-11-12-18(13-14-7-3-1-4-8-14)16(19)15-9-5-2-6-10-15/h1-5,7-8,15H,6,9-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBPRSLELIBHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N(CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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